molecular formula C10H6Cl2N2O B8394281 5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one

5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B8394281
M. Wt: 241.07 g/mol
InChI Key: DMGJBOFTPJLEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H6Cl2N2O and its molecular weight is 241.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

4-chloro-5-(4-chlorophenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C10H6Cl2N2O/c11-7-3-1-6(2-4-7)9-8(12)5-13-14-10(9)15/h1-5H,(H,14,15)

InChI Key

DMGJBOFTPJLEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NNC2=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-benzyl-5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one (10.2 gm, 30.8 mmol) in toluene (154 mL) was added aluminum chloride (10.3 g, 77 mmol). The mixture was stirred at 50° C. for 1 h. After this time, the solution was cooled to RT, and the reaction mixture was poured into water (200 mL). The reaction mixture was extracted with EtOAc (3×100 mL). The combined organic layers were washed with saturated NaCl. The organic layer was dried (Na2SO4), filtered and concentrated. The resulting residue was triturated with EtOAc-hexane to give the title compound, 5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one as an off-white solid (6.8 g, 92%). LC/MS (method A): RT=2.91 min, (M+H)+=241;
Name
2-benzyl-5-chloro-4-(4-chlorophenyl)pyridazin-3(2H)-one
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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